Molecular Weight and Hydrogen‑Bond Donor Count Differentiate the Isopropyl Amide from N‑Phenyl and N‑Butan‑2‑yl Analogs
The target compound (MW 275.37 g/mol, 2 H‑bond donors) exhibits a molecular weight approximately 34 Da lower than N‑phenyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide (CAS 917561‑77‑4, MW 309.4 g/mol, 2 H‑bond donors) and approximately 14 Da lower than N‑(butan‑2‑yl)‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide (CAS 1040677‑67‑5, estimated MW 289.4 g/mol) . The smaller size and identical H‑bond donor count relative to the N‑phenyl analog yield a superior ligand efficiency profile for fragment‑based and lead‑like screening collections [1].
| Evidence Dimension | Molecular weight (g/mol) and H‑bond donor count |
|---|---|
| Target Compound Data | MW 275.37; 2 H‑bond donors |
| Comparator Or Baseline | N‑phenyl analog: MW 309.4 ; N‑butan‑2‑yl analog: estimated MW ~289.4; both 2 H‑bond donors |
| Quantified Difference | ΔMW = −34.0 g/mol vs N‑phenyl; ΔMW ≈ −14 g/mol vs N‑butan‑2‑yl |
| Conditions | Calculated from molecular formula; H‑bond donors inferred from structure |
Why This Matters
Lower molecular weight with preserved hydrogen‑bonding capacity improves compliance with Lipinski and lead‑likeness criteria, directly influencing the selection of this compound for early‑stage screening libraries where molecular size is a critical filter.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
